molecular formula C24H14Cl3FN4S2 B2868162 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 957002-66-3

1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2868162
CAS No.: 957002-66-3
M. Wt: 547.87
InChI Key: FEZOWJZDSGGKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine features a complex heterocyclic scaffold combining a thiazole core with pyrazole and aryl substituents. Key structural elements include:

  • Thiazole ring: Substituted at positions 4 and 5 with 2,4-dichlorophenyl and 4-chlorophenylsulfanyl groups, respectively.
  • Pyrazole moiety: Attached to the thiazole’s 2-position, with a 4-fluorophenyl group at position 4 and an amine at position 3.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl3FN4S2/c25-14-3-8-17(9-4-14)33-23-21(18-10-5-15(26)11-20(18)27)31-24(34-23)32-22(29)19(12-30-32)13-1-6-16(28)7-2-13/h1-12H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZOWJZDSGGKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl3FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 957002-66-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.

  • Molecular Formula : C24H14Cl3FN4S2
  • Molecular Weight : 547.88 g/mol
  • Boiling Point : 706.2 ± 70.0 °C (predicted) .

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A-431 (epidermoid carcinoma)< 1.98
Bcl-2 Jurkat cells< 1.61

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic activity of thiazole derivatives .

Antimicrobial Activity

In vitro studies have demonstrated that thiazole derivatives can possess significant antibacterial and antifungal activities. The compound's thiazole ring is crucial for its interaction with microbial targets, potentially disrupting cellular processes .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Some thiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase, which is essential for tumor growth and proliferation .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by changes in mitochondrial membrane potential and the activation of caspases .

Case Studies

A recent study synthesized various thiazole-based compounds to evaluate their biological activities. Among these, the target compound demonstrated:

  • Significant cytotoxicity against cancer cell lines , with lower IC50 values compared to standard chemotherapeutics.
  • Effective antimicrobial properties , particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Thiazole-Pyrazole Hybrids

The target compound shares structural homology with isostructural derivatives reported in crystallographic studies (Table 1).

Table 1: Comparison of Thiazole-Pyrazole Hybrids

Compound ID Substituents (Thiazole) Pyrazole Substituents Key Properties/Activities Reference
Target Compound 4: 2,4-Cl₂Ph; 5: 4-ClPhS 4: 4-FPh; 5: NH₂ Structural planarity (inferred) N/A
Compound 4 4: 4-ClPh; 5: 4-FPh Triazole, dihydropyrazole Isostructural, triclinic symmetry
Compound 5 4: 4-FPh; 5: 4-FPh Triazole, dihydropyrazole High crystallinity, planar conformation
6a N/A 4: 4-FPh; 3: pyridinyl Src/B-Raf/EGFR inhibition (IC₅₀: nM)

Key Observations :

  • Halogen Effects : Chlorine (electron-withdrawing) at the thiazole’s 4-position (target compound) may enhance metabolic stability compared to fluorine in Compound 5 .
  • Planarity : The target compound’s 2,4-dichlorophenyl group likely induces steric hindrance, reducing planarity versus Compounds 4/5, which adopt near-planar conformations .

Substituent Position and Bioactivity

Regioisomerism profoundly impacts activity, as seen in pyrazole derivatives:

  • Kinase Inhibition: Switching substituents from 3-(4-FPh) to 4-(4-FPh) (e.g., 6a ) abolishes p38α MAP kinase inhibition but confers nanomolar activity against Src and B-Raf kinases. The target compound’s 4-fluorophenyl-pyrazole alignment may similarly influence target selectivity.
  • Antimicrobial Activity : A related 4-(4-chlorophenyl)thiazole derivative exhibits antimicrobial properties , suggesting the target compound’s 4-chlorophenylsulfanyl group could enhance similar activity.

Sulfur-Containing Groups

The 4-chlorophenylsulfanyl moiety distinguishes the target compound from analogs with sulfonyl or thioether groups:

  • Sulfanyl vs. Sulfonyl : The thioether group (C-S-C) in the target compound may improve membrane permeability versus sulfonyl-containing analogs (e.g., ’s oxazol-5-amine ), which are more polar.
  • Thiadiazine vs. Thiazole : Pyrazole-thiadiazine hybrids ( ) show distinct electronic profiles due to the thiadiazine ring’s electron-deficient nature, contrasting with the thiazole’s moderate aromaticity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.